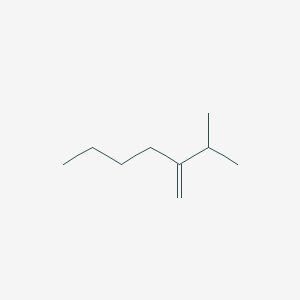

2-Isopropyl-1-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62187-11-5 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

2-methyl-3-methylideneheptane |

InChI |

InChI=1S/C9H18/c1-5-6-7-9(4)8(2)3/h8H,4-7H2,1-3H3 |

InChI Key |

NJABDGXGZQHAJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Isopropyl 1 Hexene

Advanced Synthetic Strategies for Branched Alpha-Olefins, including 2-Isopropyl-1-hexene

The on-purpose synthesis of branched alpha-olefins is of significant interest for producing specialty chemicals and polymer building blocks. evitachem.com While linear alpha-olefins are produced on a massive scale, targeted synthesis of branched isomers like this compound requires more sophisticated catalytic systems.

The oligomerization of light olefins, such as propylene (B89431) (C3), is a primary industrial route to higher olefins. acs.org Acidic catalysts, particularly solid acid catalysts like zeolites (e.g., ZSM-5, MCM-22), are employed to convert propylene into a mixture of oligomers, including C6, C9, and C12 fractions. acs.orggoogle.com The formation of a C9 olefin like this compound would involve the trimerization of propylene.

The mechanism proceeds through the formation of carbocation intermediates. acs.org Propylene is protonated to form an isopropyl cation, which then attacks another propylene molecule. This process can continue, leading to a variety of branched isomers. The product distribution is highly dependent on catalyst structure and reaction conditions. For instance, studies on ZSM-5 zeolites show that the proximity of acid sites can significantly enhance the turnover rates for the conversion of propene to C4-C9 olefins. researchgate.net While this process produces a range of branched nonenes, achieving high selectivity for the specific this compound isomer is a significant challenge due to competing isomerization and cracking reactions. acs.org

Table 1: Representative Product Distribution from Propylene Oligomerization over Zeolite Catalysts

| Catalyst | Temperature (°C) | Pressure (psig) | Predominant Products | Reference |

| MCM-22 | 165-250 | 400-1200 | C6, C9, C12 Olefins | google.com |

| H-ZSM-5 | 200-340 | ~240 | C4-C9 Olefins, Aromatics | researchgate.net |

| Amorphous Si-Al Oxide | 120 | ~464 | C6, C9, C12+ Olefins | kit.edu |

This table illustrates the general product classes obtained from propylene oligomerization; specific isomer distributions, including that of this compound, are highly condition-dependent.

Transition metal catalysts offer more precise control over olefin oligomerization compared to acid catalysts. Systems based on nickel, palladium, zirconium, and titanium have been developed for this purpose. rsc.orgmdpi.com The key to selectivity lies in the design of the ligand framework around the metal center, which influences the electronic and steric environment of the active site. core.ac.uk

For example, nickel(II) complexes with α-diimine ligands can dimerize propylene to a mixture of hexene isomers. capes.gov.br Late-transition-metal catalysts, particularly those of nickel and palladium, can exhibit a unique "chain-walking" mechanism. rsc.orgresearchgate.net This process, involving β-hydride elimination and reinsertion, allows the metal center to migrate along the polymer chain, which can lead to the formation of branched structures from linear alpha-olefins. By carefully tuning the catalyst's steric bulk, it is possible to control the degree of branching. rsc.org

While no catalyst has been reported for the direct, selective synthesis of this compound, the principles of catalyst design suggest its theoretical possibility. A catalyst would need to promote the specific coupling of propylene and a C6 olefin (like 4-methyl-1-pentene, a propylene dimer) or control the trimerization of propylene with high regioselectivity.

Classic organic synthesis provides several pathways to construct this compound, albeit typically with lower atom economy than catalytic oligomerization.

One of the most effective methods for creating a C=C bond at a defined position is the Wittig reaction . libretexts.orgumass.edumnstate.edu This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. aklectures.comwikipedia.org To synthesize this compound, one could react 3-methyl-2-pentanone (B1360105) with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This approach offers excellent regiochemical control, ensuring the double bond is in the terminal position.

Reaction Scheme: Wittig Synthesis 3-Methyl-2-pentanone + Ph₃P=CH₂ → this compound + Ph₃P=O

Another powerful tool is the Grignard reaction , which creates carbon-carbon bonds through the reaction of an organomagnesium halide with a carbonyl compound. byjus.comlibretexts.org To obtain the precursor alcohol for this compound (4-methyl-2-hexanol), one could react isobutyraldehyde (B47883) with a butylmagnesium bromide Grignard reagent. Subsequent acid-catalyzed dehydration of the resulting secondary alcohol would yield a mixture of alkenes, with this compound being a potential product, though likely not the major one due to Zaitsev's rule favoring the formation of more substituted (internal) alkenes.

Table 2: Comparison of Potential Laboratory Synthetic Routes to this compound

| Synthetic Method | Precursors | Key Steps | Advantages | Disadvantages |

| Wittig Reaction | 3-Methyl-2-pentanone, Methyltriphenylphosphonium halide | Ylide formation, Reaction with ketone | Excellent regioselectivity for terminal alkene. mnstate.edu | Stoichiometric use of reagents, generation of triphenylphosphine (B44618) oxide waste. umass.edu |

| Grignard Reaction | Isobutyraldehyde, Butylmagnesium bromide | Grignard addition, Dehydration of alcohol | Builds carbon skeleton effectively. byjus.com | Dehydration step may produce a mixture of alkene isomers, poor selectivity. |

Mechanistic and Kinetic Investigations of this compound Transformations

The reactivity of this compound is dominated by its terminal double bond, but significantly influenced by the adjacent bulky isopropyl group.

Polymerization Dynamics of this compound

The polymerization of alpha-olefins is a cornerstone of the polymer industry. However, the structure of the monomer, particularly the presence of steric hindrance near the double bond, plays a critical role in its polymerizability.

Ziegler-Natta (Z-N) catalysts, typically based on titanium halides combined with organoaluminum co-catalysts, are highly effective for polymerizing terminal 1-alkenes like ethylene (B1197577) and propylene. wikipedia.orgopenstax.org The polymerization occurs via a coordination-insertion mechanism at the transition metal center. libretexts.orglibretexts.org

The polymerization of this compound with Z-N catalysts is expected to be extremely challenging. The steric bulk of the isopropyl group at the C2 position directly adjacent to the vinyl group presents a significant barrier to both the coordination of the monomer to the catalyst's active site and the subsequent insertion into the growing polymer chain. For comparison, even linear alpha-olefins with increasing chain length (e.g., 1-hexene (B165129), 1-octene) show decreased polymerization activity compared to propylene due to increased steric hindrance. rsc.org

Research on the polymerization of other branched alpha-olefins confirms this principle. Monomers with branching close to the double bond are notoriously difficult to polymerize to high molecular weights with traditional Z-N catalysts. The steric hindrance not only lowers the rate of propagation but also increases the probability of chain termination reactions, such as β-hydride elimination. While specific kinetic data for this compound is not available in the surveyed literature, the expected activity would be exceptionally low, likely resulting in the formation of only low molecular weight oligomers, if any reaction occurs at all.

Table 3: Effect of α-Olefin Structure on Polymerization with Ziegler-Natta Type Catalysts

| Monomer | Branching Position | Relative Polymerization Activity | Typical Polymer Molecular Weight | Reference |

| Propylene | C2 (as methyl) | High | High | openstax.org |

| 1-Hexene | None (linear) | Moderate | High | kit.edu |

| 4-Methyl-1-pentene | C4 (isobutyl group) | Low | Moderate to High | core.ac.uk |

| This compound | C2 (isopropyl group) | Very Low (Expected) | Very Low / Oligomers (Expected) | Inferred from rsc.orgcapes.gov.br |

This table provides a qualitative comparison based on established principles of olefin polymerization. Specific activities are highly dependent on the exact catalyst system and conditions.

Living/Controlled Polymerization of this compound

Chain Shuttling Polymerization for Block Copolymer Architectures

Chain shuttling polymerization represents a sophisticated method for synthesizing block copolymers, most notably demonstrated in the copolymerization of ethylene with various α-olefins. umicore.com This process typically employs a dual-catalyst system, where two distinct catalysts with different comonomer incorporation capabilities are used in conjunction with a chain shuttling agent (CSA), such as diethylzinc (B1219324) (ZnEt2). researchgate.net The CSA facilitates the transfer of growing polymer chains between the two different catalytic sites. researchgate.netharvard.edu

One catalyst may preferentially polymerize one monomer (e.g., ethylene) to form hard, crystalline segments, while the second catalyst incorporates a comonomer (like 1-octene (B94956) or 1-hexene) to create soft, amorphous segments. researchgate.net This rapid and reversible exchange of the polymer chain results in a multiblock copolymer architecture within a single reactor. umicore.comgoogle.com The resulting olefin block copolymers (OBCs) exhibit unique physical and elastomeric properties derived from the combination of hard and soft segments. rsc.org

While extensively studied for linear α-olefins, the incorporation of a sterically hindered, branched monomer like this compound into a chain shuttling polymerization process presents significant challenges. The bulky nature of the monomer would demand a highly specialized catalyst capable of accommodating its steric demands to achieve efficient incorporation into the polymer backbone. core.ac.uk Research on branched α-olefin polymerization suggests that catalyst selection is paramount in controlling chain length and branching. core.ac.uk

Table 1: Representative Catalyst System for Ethylene/1-Octene Chain Shuttling Polymerization

| Component | Example Compound/System | Function |

| Catalyst 1 (Hard Segments) | Hafnium-pyridylamide complex | High 1-octene incorporation |

| Catalyst 2 (Soft Segments) | Zirconium-bis(phenoxy-imine) complex | Low 1-octene incorporation |

| Chain Shuttling Agent (CSA) | Diethylzinc (ZnEt₂) | Transfers polymer chains between catalysts |

| Monomers | Ethylene, 1-Octene | Building blocks for the copolymer |

This table is illustrative of a typical system; specific complexes can vary.

Radical Polymerization of this compound

Radical polymerization is a fundamental process initiated by a species with an unpaired electron, which adds to an alkene monomer to begin chain growth. jove.com The mechanism proceeds through three main stages: initiation, where a radical is generated and adds to the first monomer; propagation, where the newly formed monomer radical adds to successive monomers; and termination, where two radicals combine or disproportionate to end the chain. openstax.org

The applicability of radical polymerization is highly dependent on the monomer's structure. While mono-substituted and 1,1-disubstituted alkenes are typical monomers, steric hindrance around the double bond can severely impede the reaction. copoldb.jp Specifically, 1,2-disubstituted and highly bulky 1,1-disubstituted alkenes are often difficult or impossible to homopolymerize via a radical mechanism because the steric bulk retards the radical addition step. copoldb.jplibretexts.org

This compound is a non-conjugated, 1,1-disubstituted alkene with significant steric bulk from the isopropyl group. This structure makes it a very challenging monomer for radical polymerization. The general trend is that increased substitution on the alkene can stabilize the resulting radical, but excessive steric hindrance can prevent the propagation step altogether. pearson.com Therefore, it is anticipated that this compound would exhibit very low reactivity in radical polymerization, similar to other bulky alkenes like 2-methylpropene, which does not polymerize well by radical mechanisms. libretexts.org

Mechanistic Aspects of Chain Walking in Polymerization of Branched Olefins

Chain walking is a unique isomerization process that occurs during olefin polymerization, most notably with late-transition metal catalysts such as α-diimine palladium(II) and nickel(II) complexes. acs.orgrsc.org This mechanism allows for the production of polymers with a variety of branched structures from a single α-olefin monomer. The process involves a series of β-hydride elimination and reinsertion steps, which effectively move the metal catalyst center along the growing polymer chain. nsf.govresearchgate.net

For a typical α-olefin like 1-hexene, the monomer can insert into the metal-alkyl bond in two ways:

1,2-insertion: This places the catalyst on a secondary carbon. Subsequent chain walking can lead to the formation of methyl branches (2,ω-enchainment). acs.org

2,1-insertion: This places the catalyst on the primary carbon. Subsequent chain walking to the end of the chain results in a linear segment, a process known as "chain straightening" (1,ω-enchainment). rsc.orgpolimi.it

The structure of this compound dictates that it can only undergo a 2,1-type insertion, placing the metal catalyst onto a sterically hindered tertiary carbon. From this position, β-hydride elimination can occur, allowing the catalyst to "walk" along the n-butyl portion of the monomer unit. The steric bulk of the isopropyl group would likely influence the rate of both the initial monomer insertion and the subsequent chain walking events. Studies on long-chain α-olefins show that increasing the steric hindrance of the growing chain can retard the rate of new monomer insertion. polimi.it The competition between chain propagation and chain walking, which dictates the final polymer microstructure, is heavily influenced by ligand structure, monomer size, and polymerization conditions. acs.orgpolimi.it

Table 2: Influence of Monomer on Polymer Properties via Chain Walking Polymerization with a Ni(II) Catalyst

| Monomer | Polymer Mn ( g/mol ) | Branching (branches/1000 C) | Polymer Characteristics |

| 1-Octene | 159,600 | ~99 | Elastomer with high elongation |

| 1-Decene | 124,500 | ~77 | Elastomer |

| 1-Octadecene | 68,500 | ~39 | Plastomer |

Data adapted from studies on α-diimine nickel(II) complexes, illustrating the effect of α-olefin chain length on polymer properties. polimi.it

Oligomerization Reactions of this compound

Oligomerization reactions convert light olefins into larger molecules containing a small, controlled number of monomer units, such as dimers, trimers, and tetramers. These products are valuable as intermediates for specialty chemicals. chula.ac.th

Dimerization and Trimerization Pathways

The selective dimerization and trimerization of α-olefins can be achieved with various transition metal catalysts. Zirconocene-based catalysts, when activated with methylaluminoxane (B55162) (MAO), are known to selectively dimerize α-olefins to form vinylidene products (2-substituted-1-alkenes). mdpi.com This pathway is particularly effective for γ-branched α-olefins. mdpi.com

For trimerization, chromium-based catalysts operating via a metallacyclic mechanism have demonstrated high selectivity. mdpi.com For example, certain chromium(III) complexes can trimerize 1-hexene with minimal formation of dimers or tetramers. mdpi.comgoogle.com The mechanism involves the formation of a stable metallacycloheptane intermediate from which the trimer is eliminated.

For a sterically hindered monomer like this compound, dimerization would likely be the favored pathway over trimerization or higher oligomerization due to steric constraints that would inhibit the formation of larger metallacyclic intermediates. The regioselectivity of the resulting dimer would be highly dependent on the catalyst system employed. mdpi.com

Selective Oligomerization for Branched Hydrocarbon Products

Achieving selective oligomerization to produce specific branched hydrocarbon products depends heavily on catalyst design and reaction conditions. researchgate.net Two primary classes of catalysts are used:

Homogeneous Organometallic Complexes: Catalysts based on metals like iron, nickel, zirconium, and chromium can be tuned through ligand modification to control product selectivity. For instance, iron complexes with pyridine (B92270) bis(imine) ligands can dimerize α-olefins to either linear or monomethyl-branched products depending on the ligand's steric profile. mdpi.com Similarly, β-diketiminato Ni(II) systems have been shown to catalyze the dimerization of 1-hexene. icp.ac.ru

Heterogeneous Acid Catalysts: Solid acid catalysts, particularly zeolites, are widely used for olefin oligomerization. google.com The reaction proceeds via a carbenium ion mechanism on Brønsted acid sites, which promotes extensive isomerization and results in a complex mixture of highly branched products. nih.govacs.orgkit.edu The shape-selective nature of zeolite pores can influence the product distribution by imposing diffusion barriers on larger, more branched molecules. nih.gov

For this compound, using a zeolite catalyst would likely produce a complex mixture of branched C18, C27, and other oligomers, while a carefully selected organometallic catalyst could potentially offer a more selective pathway to specific dimers or trimers.

Hydrogenation and Isomerization of this compound

Catalytic hydrogenation is a fundamental reaction that converts alkenes into their corresponding alkanes through the addition of hydrogen (H₂) across the double bond. libretexts.org182.160.97 This process is typically carried out in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgsiue.edu The hydrogenation of this compound would yield 2-isopropylhexane.

The reaction is generally exothermic, releasing heat known as the heat of hydrogenation. libretexts.org182.160.97 The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst. libretexts.orglibretexts.org This facilitates the cleavage of the H-H bond and the sequential addition of hydrogen atoms to the carbons of the double bond, resulting in a saturated alkane. libretexts.org The addition of hydrogen atoms typically occurs on the same side of the double bond, a process known as syn-addition. libretexts.org

Table 2: Common Catalysts for Alkene Hydrogenation

| Catalyst | Form |

| Palladium | Pd-C (Palladium on carbon) |

| Platinum | PtO₂ (Adams' catalyst) |

| Nickel | Ra-Ni (Raney nickel) |

| Information sourced from general descriptions of catalytic hydrogenation. libretexts.orgsiue.edu |

The double bond in an alkene can migrate along the carbon chain in a process called isomerization. For this compound, this would involve the movement of the double bond from the terminal position to an internal position, forming various isomers of 2-isopropylhexene (e.g., 2-isopropyl-2-hexene). This isomerization is often catalyzed by acids or transition metal complexes. nih.govmdma.ch

Base-catalyzed isomerization typically leads to the formation of the thermodynamically more stable internal olefin from a terminal olefin. mdma.ch Transition metal catalysts, including complexes of nickel, cobalt, and ruthenium, are also effective for olefin isomerization. icp.ac.runih.govmdpi.com The mechanism can vary depending on the catalyst system. Common proposed mechanisms include the "alkyl mechanism," which involves the insertion of the alkene into a metal-hydride bond followed by β-hydride elimination, and the "π-allyl mechanism," which proceeds through an allyl hydride intermediate. nih.gov Studies have shown that the isomerization of 1-hexene using certain nickel catalysts predominantly yields 2-hexenes. icp.ac.ru The selectivity for a particular isomer (e.g., Z- versus E-isomer) is a key challenge and an active area of research, with some catalysts showing high selectivity for the formation of Z-alkenes. nih.gov

Regioselectivity and Stereoselectivity in Hydrogenation and Isomerization

The hydrogenation of alkenes is a fundamental transformation in organic synthesis. In the case of this compound, hydrogenation would yield 2-isopropylhexane. The regioselectivity of this reaction is straightforward as both hydrogen atoms add across the double bond. However, the stereoselectivity would depend on the catalyst and reaction conditions used, although the resulting alkane is achiral.

Isomerization of alkenes, the process of moving the double bond within the carbon skeleton, is another key reaction. For terminal alkenes like 1-hexene, isomerization can lead to internal alkenes such as 2-hexene (B8810679) and 3-hexene. nsf.gov This process is often catalyzed by transition metal complexes. nsf.govresearchgate.net For this compound, isomerization would likely lead to the more thermodynamically stable internal alkenes. The regioselectivity would favor the formation of the trisubstituted alkene, 2-isopropyl-2-hexene, over the disubstituted isomer. The stereoselectivity of such a reaction would be a critical aspect, with the potential to form either the (E) or (Z) isomer of the resulting internal alkene. Research on similar systems has shown that catalyst control can lead to high selectivity for the less stable Z-isomer. nih.gov

| Reaction | Substrate | Product(s) | Key Selectivity Aspect |

| Hydrogenation | This compound | 2-Isopropylhexane | Not applicable (achiral product) |

| Isomerization | This compound | 2-Isopropyl-2-hexene, other isomers | Regio- and stereoselectivity |

Oxidation Reactions of this compound

Epoxidation Chemistry and Diol Formation

The epoxidation of this compound, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would yield 2-isopropyl-1,2-epoxyhexane. libretexts.orgyoutube.com This reaction proceeds via the concerted addition of an oxygen atom to the double bond. youtube.com

Subsequent ring-opening of the epoxide under acidic aqueous conditions leads to the formation of a diol, specifically 2-isopropylhexane-1,2-diol. libretexts.orgkhanacademy.org This process occurs through an anti-dihydroxylation mechanism, where the incoming nucleophile (water) attacks the protonated epoxide from the opposite face of the oxygen atom. libretexts.org

| Reaction | Starting Material | Reagent | Product |

| Epoxidation | This compound | m-CPBA | 2-Isopropyl-1,2-epoxyhexane |

| Diol Formation | 2-Isopropyl-1,2-epoxyhexane | H₃O⁺ | 2-Isopropylhexane-1,2-diol |

Ozonolysis and Oxidative Cleavage Products

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.comlibretexts.orglibretexts.org Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the double bond to yield two carbonyl compounds: formaldehyde (B43269) and 3-methyl-2-pentanone. masterorganicchemistry.comyoutube.com

An oxidative workup (e.g., with hydrogen peroxide) after ozonolysis would oxidize the resulting aldehyde to a carboxylic acid. masterorganicchemistry.com In the case of this compound, this would lead to the formation of formic acid and 3-methyl-2-pentanone.

| Workup Condition | Products from this compound |

| Reductive (e.g., (CH₃)₂S) | Formaldehyde and 3-Methyl-2-pentanone |

| Oxidative (e.g., H₂O₂) | Formic acid and 3-Methyl-2-pentanone |

C-H Activation and Functionalization Strategies of this compound

Direct C-H Bond Functionalization for Alkane Derivatives

The direct functionalization of C-H bonds is a rapidly advancing field in organic synthesis, offering atom-economical routes to complex molecules. researchgate.netwikipedia.orgsigmaaldrich.com For the saturated counterpart of this compound, 2-isopropylhexane, direct C-H functionalization would involve the selective activation of a specific C-H bond, which is challenging due to the presence of multiple primary, secondary, and tertiary C-H bonds of similar reactivity. researchgate.netwikipedia.org Transition metal catalysts, often based on rhodium or palladium, are typically employed for such transformations. researchgate.netnih.gov The regioselectivity of these reactions is a key challenge, often guided by steric factors or directing groups. sigmaaldrich.com

Regioselective Functionalization of Alkenes at Allylic and Homoallylic Positions

For this compound, functionalization at the allylic and homoallylic positions presents valuable synthetic opportunities. The allylic position (C3) and the homoallylic position (C4) possess C-H bonds that can be targeted for functionalization.

Allylic functionalization can be achieved through various methods, including transition metal-catalyzed reactions. nih.gov For instance, iron-catalyzed allylic C-H functionalization has been shown to proceed with branched selectivity for simple α-olefins. nih.gov In the case of this compound, this could lead to the introduction of a functional group at the C3 position.

Functionalization at the homoallylic position is more challenging. However, strategies involving scaffolding ligands in hydroformylation have demonstrated the ability to direct functionalization to the distal carbon of an olefin, which in this case could correspond to the homoallylic position. nih.govacs.org

| Position | Type of Functionalization | Potential Product Type |

| Allylic (C3) | C-H Activation/Functionalization | 3-substituted-2-isopropyl-1-hexene derivative |

| Homoallylic (C4) | Directed Functionalization | 4-substituted-2-isopropyl-1-hexene derivative |

Allylic Halogenation of this compound and Related Branched Alkenes

Allylic halogenation is a substitution reaction where a hydrogen atom on a carbon adjacent to a double bond (an allylic position) is replaced by a halogen. libretexts.org This reaction is favored over addition to the double bond when the concentration of the halogen is kept low. libretexts.orglibretexts.org For branched alkenes like this compound, this reaction can lead to a variety of products due to the nature of the radical intermediates formed.

The allylic halogenation of alkenes proceeds through a free-radical chain mechanism, which can be broken down into three main stages: initiation, propagation, and termination. libretexts.orgslideshare.net

Initiation: The process begins with the homolytic cleavage of a halogen molecule (like Br₂ or Cl₂) to form two halogen radicals. This step is typically initiated by heat or light. libretexts.orgjove.com Reagents like N-bromosuccinimide (NBS) are often used to maintain a low concentration of bromine, which favors allylic substitution. libretexts.orgmsu.edu

Propagation: A halogen radical then abstracts an allylic hydrogen from the alkene, in this case, this compound. This abstraction is favored because the resulting allylic radical is stabilized by resonance. libretexts.orglibretexts.org The delocalization of the unpaired electron across the adjacent double bond makes the formation of this radical intermediate more energetically favorable than the formation of other possible radicals. libretexts.orglibretexts.org The newly formed allylic radical then reacts with a halogen molecule to produce the allylic halide and a new halogen radical, which continues the chain reaction. libretexts.org

Termination: The chain reaction concludes when any two radicals combine to form a non-radical product. libretexts.org

The stability of the allylic radical is a key factor driving the selectivity of this reaction. The bond dissociation energy for an allylic C-H bond is significantly lower than that for vinylic or typical alkyl C-H bonds, making it the most likely site for radical formation. libretexts.org

The stereochemistry of radical halogenation is dictated by the structure of the radical intermediate. Since the radical intermediate is trigonal planar and sp²-hybridized, the subsequent attack by the halogen can occur from either face of the plane. jove.comchemistrysteps.com

In the case of an achiral starting material that forms a new chiral center, a racemic mixture of enantiomers is typically produced. jove.comchemistrysteps.com If the reaction occurs at an existing chiral center, it also leads to a racemic mixture as the chirality is lost in the planar radical intermediate. jove.com However, if the starting material is chiral and the reaction creates a new stereocenter at a different position, the result is a pair of diastereomers, often in unequal amounts. jove.comchemistrysteps.com The existing chiral center can influence the direction of the halogen attack on the radical intermediate. jove.com

For an unsymmetrical alkene like this compound, the initial abstraction of an allylic hydrogen can lead to a resonance-stabilized radical. The subsequent reaction with a halogen can then occur at different positions, leading to a mixture of constitutional isomers. For example, the radical halogenation of 5-isopropyl-1-hexene yields both 3-bromo-5-isopropyl-1-hexene and 1-bromo-5-isopropyl-2-hexene. libretexts.orglibretexts.org The distribution of these products depends on factors such as the relative stability of the possible radical intermediates and steric hindrance at the attack sites. libretexts.org

Table 1: Potential Products of Allylic Bromination of this compound This table is a hypothetical representation based on general principles of allylic halogenation, as specific experimental data for this compound was not found in the search results.

| Product Name | Structure | Comments |

|---|---|---|

| 1-Bromo-2-isopropyl-2-hexene | Formed from attack at the tertiary carbon of the allylic radical. |

Pyrolysis and Thermal Decomposition of this compound

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. For hydrocarbons like this compound, this process involves the breaking of chemical bonds to form smaller, often unsaturated, molecules.

Studies on the pyrolysis of alkenes, such as 1-hexene, have been conducted under various conditions of temperature and pressure. For instance, the pyrolysis of 1-hexene has been investigated at temperatures ranging from 873 K to 973 K. researchgate.netresearchgate.net High-temperature and high-pressure studies on related molecules like cyclohexane, which isomerizes to 1-hexene during pyrolysis, have been performed at temperatures between 1270–1550 K and pressures around 9 bar. osti.govmdpi.com These conditions are relevant to practical applications like combustion. osti.gov The pyrolysis of 1-hexene has also been studied at lower pressures to understand the initial decomposition mechanisms. researchgate.net

The thermal decomposition of alkenes is a complex process involving numerous elementary reactions. Kinetic models are developed to understand the reaction pathways and predict the product distribution. For 1-hexene, the primary decomposition step is the fission of the allylic C-C bond, which is the weakest bond in the molecule, producing an allyl radical and a propyl radical. mdpi.comresearchgate.net

Table 2: Apparent Activation Energy for 1-Hexene Pyrolysis Data from a study on the thermal decomposition of 1-hexene.

| Temperature Range (K) | Apparent Activation Energy (kJ mol⁻¹) | Reference |

|---|

The pyrolysis of larger hydrocarbons results in a variety of smaller fragments. In the case of 1-hexene pyrolysis, the primary products include smaller alkanes (C1-C3) and alkenes (C2-C4), as well as butadiene and cyclopentene. researchgate.netresearchgate.net The decomposition of n-dodecane at high temperatures yields hydrogen, methane, ethane, 1,3-butadiene, and a series of 1-alkenes from ethylene to 1-undecene. arxiv.org

The pyrolysis of polyethylene (B3416737), a long-chain alkane polymer, produces a series of dienes, alkenes, and alkanes ranging from C3 to C27. perkinelmer.com At higher temperatures, the formation of smaller molecules like propylene and 2-butene (B3427860) becomes more prominent. perkinelmer.com The specific fragments formed from the pyrolysis of this compound would be influenced by the branched structure, likely leading to a different distribution of smaller hydrocarbons compared to its linear isomer, 1-hexene. For instance, the pyrolysis of ethylene-propylene copolymers yields 2-methyl-1-hexene, 3-methyl-1-hexene, and 4-methyl-1-hexene (B165699) from the heterosequences. researchgate.net

Table 3: Common Hydrocarbon Fragments from Alkene/Alkane Pyrolysis This table provides a general overview of fragments observed in related pyrolysis studies.

| Product Type | Examples | Source Molecule(s) |

|---|---|---|

| Alkanes | Methane, Ethane, Propane (B168953) | 1-Hexene, n-Dodecane |

| Alkenes | Ethylene, Propene, Butene | 1-Hexene, n-Dodecane, Polyethylene |

| Dienes | Butadiene, Pentadiene | 1-Hexene, Polyethylene |

Catalysis Science and Engineering for 2 Isopropyl 1 Hexene Systems

Catalyst Design and Development for 2-Isopropyl-1-hexene Reactions

The reactivity of this compound is profoundly influenced by the choice of catalyst. The sterically hindered nature of this branched olefin presents unique challenges and opportunities in catalyst design, driving the development of highly specialized systems for polymerization, metathesis, and functionalization.

Homogeneous Catalysis Systems

Homogeneous catalysts, with their well-defined active sites, offer a high degree of control over polymer microstructure, reaction selectivity, and mechanistic investigation. Research into catalysts for alpha-olefins, particularly 1-hexene (B165129) and other branched alkenes, provides a strong framework for understanding potential systems for this compound.

Ziegler-Natta (ZN) and metallocene catalysts are foundational in olefin polymerization. minia.edu.eglibretexts.org Traditional heterogeneous ZN catalysts, typically comprising a titanium compound on a magnesium chloride support activated by an organoaluminum co-catalyst, can polymerize alpha-olefins. libretexts.orglibretexts.org However, their multi-sited nature often leads to polymers with broad molecular weight distributions. core.ac.uk

Metallocenes, a class of single-site catalysts, offer more precise control over polymer architecture. d-nb.info While common metallocenes often produce only oligomers from higher alpha-olefins like 1-hexene, specialized systems have been developed to achieve high molecular weights. researchgate.net For instance, certain thiobis(phenoxy)titanium and constrained geometry catalysts have successfully produced high molecular weight poly(1-hexene). core.ac.ukresearchgate.net The polymerization of branched α-olefins, such as 3-methyl-1-butene (B165623) or 4-methyl-1-pentene, with metallocene catalysts has demonstrated that catalyst structure can exquisitely control polymer tacticity, leading to materials with high melting points. core.ac.uk Dimerization of branched olefins like 3-methyl-1-butene using metallocene catalysts has also been reported to yield specific products, such as 2,6-dimethyl-3-methyleneheptane. hhu.de These findings are directly relevant to the potential polymerization of this compound, where catalyst choice would be critical in managing steric hindrance and controlling stereochemistry.

| Catalyst System | Monomer | Key Finding |

| Thiobis(phenoxy)titanium/MMAO | 1-Hexene, 1-Octene (B94956) | Production of ultra-high-molecular-weight poly(α-olefin)s. researchgate.net |

| Me2C(Cp)(Flu)ZrCl2 | 4-methyl-1-hexene (B165699) | Formation of isotactic polymer. core.ac.uk |

| FI-catalysts | 4-methyl-1-pentene | Production of highly regio- and stereo-irregular polymers with exceptionally high molecular weights. core.ac.uk |

| Zirconocene/MAO | 3-methyl-1-butene | Dimerization to 2,6-dimethyl-3-methyleneheptane. hhu.de |

Table 1: Performance of selected metallocene and single-site catalysts in the polymerization of branched and higher alpha-olefins.

Late transition metal complexes, particularly α-diimine complexes of nickel and palladium pioneered by Brookhart, are renowned for their unique "chain-walking" mechanism, which produces branched polymers from linear alpha-olefins. rsc.org These catalysts exhibit high tolerance to functional groups and can facilitate living polymerizations, allowing for the synthesis of polymers with controlled molecular weights, narrow polydispersity indices (PDI), and block copolymers. acs.orgnsf.gov

In the context of 1-hexene polymerization, Pd-diimine catalysts have been shown to initiate living polymerization, although a paradox exists where olefin isomerization can occur concurrently. acs.orgnsf.govosti.govnih.gov Mechanistic studies suggest that neutral Pd(II)-diimine complexes can catalyze isomerization, while cationic species are responsible for polymerization, with the two pathways potentially operating independently. nsf.govnih.gov The addition of a Lewis acid can accelerate isomerization. nsf.govnih.gov

Nickel-diimine catalysts are also highly effective. The steric properties of the diimine ligand significantly influence catalyst activity and polymer structure. For example, increasing the steric hindrance on the ligand can enhance the 2,1-insertion of 1-hexene and the chain-walking process, leading to hyperbranched polymers. mdpi.com Iron(III) complexes with salicylaldimine ligands have also been shown to polymerize 1-hexene to low molecular weight, branched polymers with very narrow PDIs, indicating single-site behavior. mdpi.com

| Catalyst Type | Monomer | Polymer Characteristics | Key Feature |

| Cationic Pd(II)-diimine | 1-Hexene | Controlled molecular weight, narrow PDI | Living polymerization. acs.org |

| Neutral Pd(II)-diimine | 1-Hexene | Isomerized olefins | Can operate simultaneously with polymerization. nsf.govnih.gov |

| Ni(II)-diimine | 1-Hexene | Branched polymers, high molecular weight | Polymer microstructure is tunable by ligand sterics. rsc.org |

| (Salicylaldimine)Iron(III) | 1-Hexene | Low molecular weight, very narrow PDI (1.19–1.24) | Single-site behavior, favors 2,1-insertion. mdpi.com |

Table 2: Research findings on late transition metal-catalyzed polymerization of 1-hexene.

Olefin metathesis is a powerful tool for forming carbon-carbon double bonds. For sterically hindered alkenes like this compound, the choice of catalyst is critical. sigmaaldrich.com Ruthenium-based catalysts, such as Grubbs and Hoveyda-type systems, are widely used due to their stability and functional group tolerance. illinois.edu For congested olefins, specialized ruthenium catalysts with reduced steric bulk on the N-heterocyclic carbene (NHC) ligand have been developed to improve yields and stereoselectivity. illinois.eduresearchgate.netacs.org For example, replacing N-mesityl groups with N-tolyl groups on the NHC ligand can significantly improve the efficiency of cross-metathesis for sterically hindered alkenes. illinois.edu

Molybdenum and tungsten-based Schrock catalysts are also highly active, and specific designs have led to the first examples of Z-stereoselective metathesis. sigmaaldrich.com Stereoretentive metathesis, where the stereochemistry of the starting olefin is preserved in the product, has been achieved using ruthenium dithiolate catalysts. beilstein-journals.org However, these systems can be sensitive to sterically hindered olefins. beilstein-journals.org The cross-metathesis of a terminal olefin like 1-hexene generally produces a mixture of products, and driving the reaction to completion often requires the removal of the ethene byproduct. sigmaaldrich.com

| Catalyst Family | Key Characteristic | Relevance to this compound |

| Grubbs/Hoveyda (Ru) | High stability, functional group tolerance. | Standard choice, but may have limited activity. |

| Ru with sterically reduced NHC ligands | Improved efficiency for hindered olefins. | Specifically designed for substrates like this compound. illinois.eduresearchgate.net |

| Schrock (Mo, W) | High activity, can be Z-stereoselective. | High reactivity may overcome steric bulk. sigmaaldrich.com |

| Ru-dithiolate | Stereoretentive metathesis. | Potential for stereocontrol, but may be limited by steric hindrance. beilstein-journals.org |

Table 3: Overview of olefin metathesis catalyst families and their applicability to sterically hindered substrates.

The direct functionalization of C-H bonds is a step-economical approach to complex molecules. sigmaaldrich.comrsc.org For an alkene like this compound, allylic C-H bonds are prime targets for activation. Organometallic C-H activation typically involves the cleavage of a C-H bond by a metal center. rutgers.edursc.org

While reactions specific to this compound are not widely documented, studies on simpler olefins provide valuable insights. Iron-based catalysts have been developed for the allylic C-H functionalization of propylene (B89431) and other simple alpha-olefins. nih.gov In this approach, coordination of the olefin to the cationic iron complex increases the acidity of the allylic C-H bonds, allowing for deprotonation and subsequent reaction with electrophiles. nih.gov

Rhodium(III) catalysts are also highly effective for oxidative C-H functionalization, often coupled with the addition of alkenes or alkynes. chinesechemsoc.org These reactions can be driven by electricity instead of chemical oxidants, representing a greener approach. chinesechemsoc.org Palladium catalysis has been used for the α-olefinic C-H activation of α,β-unsaturated systems. acs.org The Shilov system, based on Pt(II), is a classic example of a system capable of activating alkane C-H bonds, demonstrating the fundamental principles of organometallic C-H activation. ethz.ch These examples establish that various transition metals can catalyze the functionalization of C-H bonds in proximity to a double bond, a pathway that is applicable to this compound.

Heterogeneous Catalysis Systems

Heterogeneous catalysts offer advantages in terms of stability, separation, and recyclability. nih.gov For reactions involving olefins like this compound, key applications include isomerization and hydrogenation.

Alkene isomerization is a crucial industrial process. Solid acid catalysts, such as zeolites (e.g., H-ZSM-5), amorphous silica-alumina, and sulfated zirconia, are effective for the oligomerization and isomerization of higher olefins like 1-hexene. capes.gov.bracs.org For these catalysts, pore size is a critical parameter; catalysts with larger pores (>10 nm) show better lifetimes as they are less prone to deactivation by the trapping of heavy oligomers. capes.gov.br Recently, a heterogeneous nickel-hydride catalyst, formed by supporting a Ni(0) complex on a solid acid like sulfated zirconia, has been shown to be highly active and selective for alkene isomerization, outperforming many homogeneous systems and offering improved stability. nih.govchemrxiv.orgchemrxiv.org Rhodium complexes supported on porous organic polymers have also been developed for the selective isomerization of 1-alkenes to (E)-2-alkenes. rsc.org

Catalytic hydrogenation is another fundamental transformation. drhazhan.com Heterogeneous catalysts based on platinum group metals (Pd, Pt, Rh) are standard for this purpose. For example, a DFT study of 1-hexene hydrogenation by a RuH(CO)(Cl)(PCy3)2 complex elucidated the mechanism, confirming that dissociation of a phosphine (B1218219) ligand is a key initial step. chemrxiv.org The selective hydrogenation of an internal alkyne like 2-hexyne (B165341) to a cis-alkene can be achieved with a modified palladium catalyst, highlighting the tunability of heterogeneous systems. rsc.org The hydrogenation of 1-hexene over certain rhodium complexes has been observed to occur concurrently with isomerization to 2-hexene (B8810679). rsc.org These principles are directly applicable to the saturation or isomerization of this compound.

Zeolite-based Catalysts for Isomerization and Cracking

Zeolites are crystalline aluminosilicates with well-defined microporous structures, making them highly effective catalysts for shape-selective reactions such as isomerization and cracking of hydrocarbons. mdpi.com Their adjustable acidity and unique pore structures are pivotal in processing olefins like 1-hexene, a structural isomer of this compound. mdpi.com

Isomerization and Cracking of Hexenes:

The isomerization and cracking of n-alkanes and their corresponding olefins are crucial processes in the petrochemical industry for producing high-value products. whiterose.ac.uk Zeolites, particularly those modified with metals like platinum, serve as bifunctional catalysts, facilitating both hydrogenation-dehydrogenation and acid-catalyzed reactions. whiterose.ac.uk In the context of 1-hexene, which is often used as a model compound, zeolites like ZSM-5 and SAPO-34 have been extensively studied. mdpi.comtaylors.edu.my

The cracking of 1-hexene over zeolite catalysts can yield a range of smaller olefins, with propylene being a significant product. taylors.edu.my The product distribution is highly dependent on the zeolite's topology and operating conditions such as temperature and time-on-stream. taylors.edu.my For instance, a shape-intensified Meso-SAPO-34 catalyst has demonstrated high selectivity towards propylene from 1-hexene cracking, achieving up to 73.9 wt.% selectivity with a high feed conversion of 98.2 wt.%. taylors.edu.my This highlights the importance of catalyst design in directing reaction pathways.

The isomerization of 1-hexene to its internal isomers, such as 2-hexene and 3-hexene, is another key reaction catalyzed by zeolites. acs.org This double-bond isomerization is an important step in upgrading olefin streams. researchgate.net Theoretical studies using density-functional theory (DFT) have been employed to understand the reaction mechanisms of 1-hexene isomerization on zeolite models, providing insights into the nature of the active carbenium ion intermediates. acs.org

The table below presents findings from studies on hexene transformations over zeolite catalysts.

| Zeolite Catalyst | Reaction Studied | Key Findings | Reference |

| Meso-SAPO-34 | 1-Hexene Cracking | Achieved 73.9 wt.% propylene selectivity at 98.2 wt.% conversion. | taylors.edu.my |

| SAPO-34 | 1-Hexene Cracking | Effective for butene and hexane (B92381) cracking, demonstrating shape selectivity. | taylors.edu.my |

| ZSM-5 | 1-Hexene Cracking | Tailored Al siting and acid strength influence cracking pathways and product selectivity. | mdpi.com |

| Zeolite Y | 1-Hexene Isomerization | Forms 2- and 3-heptene (B165601) isomers during double-bond shifts of 1-heptene. | researchgate.net |

The acidity of the zeolite, including the strength and distribution of acid sites, plays a critical role in both isomerization and cracking reactions. mdpi.com Overly strong acidity can lead to excessive cracking and coke formation, which causes catalyst deactivation. mdpi.com Therefore, controlling the acidic properties of zeolites is essential for optimizing the desired product selectivity and maintaining catalyst stability. mdpi.comwhiterose.ac.uk

Ion-Exchange Resins in Olefin Transformations

Ion-exchange resins, particularly acidic macroreticular resins, serve as effective solid acid catalysts for a variety of organic transformations, including those involving olefins. researchgate.netgoogle.com These resins offer advantages such as ease of separation from the reaction mixture and the ability to be tailored for specific catalytic functions. google.com

In the context of olefin transformations, ion-exchange resins have been investigated for reactions like alkylation, dimerization, and isomerization. researchgate.net For example, macroreticular acidic ion-exchange resins such as Amberlyst 35, Amberlyst 46, and Purolite CT 275 have been used to catalyze the alkylation of toluene (B28343) with 1-hexene. researchgate.net In this process, the resins also promote the simultaneous dimerization and isomerization of 1-hexene. researchgate.net

The selectivity of these reactions is influenced by the reaction conditions, such as the concentration of the reactants. At low toluene concentrations, the primary reaction is the double-bond isomerization of 1-hexene. researchgate.net As the toluene concentration increases, the rates of toluene alkylation and olefin dimerization also increase. researchgate.net With an almost equimolar ratio of toluene to 1-hexene, using Purolite CT 275 resin, the selectivities were 22% for dimers, 42% for mono-alkylated products, 3.5% for di-alkylated products, and 32.5% for double-bond isomerization. researchgate.net

The catalytic activity of these resins is attributed to their accessible acidity. researchgate.net They can be used in various reactions, including esterification, where they catalyze the reaction between olefins and organic acids. google.com For instance, a sulfonated styrene-divinylbenzene copolymer resin has been used for the esterification of isobutylene (B52900) with acetic acid. google.com

Ion-exchange resins can also serve as supports for transition metal catalysts in olefin polymerization. google.com.pg Metallocene compounds supported on modified ion-exchange resins have been shown to be effective catalyst precursors for olefin polymerization, including the copolymerization of ethylene (B1197577) and 1-hexene. google.com.pg

The table below summarizes the use of ion-exchange resins in olefin transformations.

| Ion-Exchange Resin | Reactants | Products | Key Findings |

| Purolite CT 275 | Toluene and 1-Hexene | Alkylated toluenes, hexene dimers, isomerized hexenes | Selectivity to dimers was 22%, mono- and di-alkylated compounds were 42% and 3.5% respectively, and double-bond isomerization was 32.5% at near equimolar reactant ratios. researchgate.net |

| Amberlyst 35, Amberlyst 46 | Toluene and 1-Hexene | Alkylated toluenes, hexene dimers, isomerized hexenes | Complete 1-hexene conversion after six hours at 373 K. Reaction selectivity is dependent on reactant concentrations. researchgate.net |

| Sulfonated Styrene-Divinylbenzene Copolymer | Isobutylene and Acetic Acid | tert-Butyl acetate | Demonstrates the use of ion-exchange resins as solid acid catalysts for esterification. google.com |

| Modified Ion-Exchange Resin | Ethylene and 1-Hexene | Ethylene/1-hexene copolymers | Serves as a support for metallocene catalysts in olefin polymerization. google.com.pg |

Influence of Catalyst Structure and Ligand Environment on Reactivity and Selectivity

Steric and Electronic Effects of Ligands in Organometallic Catalysis

In organometallic catalysis, the ligands coordinated to the metal center play a pivotal role in determining the catalyst's reactivity and selectivity. tue.nloulu.fi The steric and electronic properties of these ligands can be fine-tuned to control the outcome of catalytic reactions involving olefins. oulu.firsc.org

Steric Effects:

The steric bulk of a ligand can influence the accessibility of the metal center to substrates, thereby affecting reaction rates and product selectivity. rsc.org For instance, in the chromium-catalyzed oligomerization of ethylene, the steric hindrance of the ligands can impact the ratio of 1-hexene to 1-octene in the product mixture. mdpi.com Bulky ligands tend to favor the formation of 1-hexene. rsc.org The size of substituents on the N-aryl groups of β-diketiminate ligands can be varied to control the steric environment around the metal. rsc.org In some cases, less sterically hindered complexes exhibit higher catalytic activity. For example, in the isomerization and dimerization of 1-hexene catalyzed by β-diketiminate nickel complexes, the less sterically hindered complex showed higher conversions. rsc.org

Electronic Effects:

The electronic properties of a ligand, such as its ability to donate or withdraw electron density from the metal center, can significantly alter the catalyst's activity. oulu.fi The electron density at the metal can be modulated by introducing electron-donating or electron-withdrawing groups on the ligand scaffold. rsc.org In chromium complexes with pyridine-phosphine ligands used for ethylene oligomerization, modifying the substituents on the phosphine moiety from phenyl to isopropyl groups leads to changes in the electronic environment, which in turn affects the catalytic behavior. tue.nl The basicity of the ligand can also influence the catalytic performance. For example, in ethylene oligomerization with PNP/Cr catalysts, increased ligand basicity can lead to stronger ethylene coordination. rsc.org

The interplay between steric and electronic effects is often complex and not easily separable. oulu.fi Minor modifications to the ligand structure can result in significant changes in both catalytic activity and selectivity. tue.nl The choice of solvent can also have a pronounced effect on the catalytic performance, interacting with the ligand-metal complex to influence activity. tue.nl

The following table highlights the influence of ligand effects in specific catalytic systems.

| Catalytic System | Ligand Type | Observed Effect | Implication |

| Cr/Pyridine-phosphine | Phenyl vs. Isopropyl substituents on phosphine | Altered catalytic activity and selectivity in ethylene oligomerization. tue.nl | Demonstrates the impact of both steric and electronic modifications. tue.nl |

| Cr/Binuclear PNP | Cyclohexyl framework with varied substituents | Changes in catalytic activity and selectivity for 1-hexene and 1-octene. mdpi.com | Highlights the role of ligand steric hindrance and electronic effects on product distribution. mdpi.com |

| Ni/β-diketiminate | Varied N-aryl substituents | Less sterically hindered complex showed higher conversion in 1-hexene isomerization. rsc.org | Illustrates how steric bulk can directly influence catalytic activity. rsc.org |

| Rh/Phosphane | Modified triphenylphosphane | Aimed to produce branched aldehydes in 1-hexene hydroformylation by modifying steric and electronic properties. oulu.fi | Shows the targeted design of ligands to control regioselectivity. oulu.fi |

Role of Internal and External Donors in Ziegler-Natta Systems

In Ziegler-Natta catalysis for olefin polymerization, electron donors are crucial components that significantly influence the catalyst's performance, particularly its stereospecificity and activity. researchgate.net These donors are categorized as internal or external based on when they are introduced into the catalytic system.

Internal Donors (ID):

Internal donors are incorporated during the preparation of the solid catalyst component, which typically consists of a titanium compound supported on magnesium chloride. googleapis.comresearchgate.net The ID is believed to interact with the MgCl₂ support, influencing the distribution of TiCl₄ and the formation of highly isospecific active sites. researchgate.net Various compounds can act as internal donors, including ethers, esters (such as phthalates and succinates), and diethers. googleapis.comresearchgate.net For instance, 2-isopropyl-2-isoamyl-1,3-dimethoxypropane has been used as an internal donor in the production of polypropylene (B1209903) with low ash content. googleapis.com The use of specific internal donors like 2-isopropyl-2'-isopentyl-1,3-dimethoxypropane can lead to increased catalyst activity, improved hydrogen response, and a narrower molecular weight distribution of the resulting polymer. evonik.com

External Donors (ED):

External donors are added along with the organoaluminum cocatalyst during the polymerization process. mdpi.com The primary roles of the external donor are to enhance the stereospecificity of the catalyst and, in some cases, to modify the catalyst's activity. researchgate.net The external donor can interact with the cocatalyst and the catalyst surface, deactivating non-stereospecific active sites or converting them into isospecific ones. researchgate.net Silane compounds, such as dialkyl-dialkoxy silanes, are commonly used as external donors. researchgate.net The choice of the external donor is critical, and a suitable pairing with the internal donor is necessary to achieve the desired combination of activity and stereoselectivity. mdpi.com The molar ratio of the aluminum cocatalyst to the external donor (Al/ED) is an important parameter that is optimized to control the polymerization process. googleapis.com

The interplay between internal and external donors is complex and essential for producing polypropylene with desired properties. researchgate.netmdpi.com The presence of an external donor is often preferred, although some systems with specific internal donors like diethers can operate without an ED. googleapis.commdpi.com

The table below summarizes the roles of internal and external donors in Ziegler-Natta catalysis.

| Donor Type | Function | Examples | Key Effects |

| Internal Donor (ID) | Controls TiCl₄ distribution on MgCl₂ support, forms isospecific active sites. researchgate.net | Phthalates, succinates, diethers (e.g., 2-isopropyl-2-isoamyl-1,3-dimethoxypropane). googleapis.comevonik.com | Improves catalyst activity and stereospecificity. researchgate.netevonik.com |

| External Donor (ED) | Enhances stereospecificity, modifies catalyst activity. researchgate.net | Silanes (e.g., dialkyl-dialkoxy silanes). researchgate.net | Deactivates non-stereospecific sites, influences polymer properties. researchgate.net |

Active Site Characterization and Reaction Pathways on Heterogeneous Surfaces

Understanding the nature of active sites and the corresponding reaction pathways on heterogeneous catalysts is crucial for designing more efficient and selective catalytic processes for olefin transformations. mdpi.comacs.org A variety of advanced characterization techniques are employed to probe the structure and function of these catalysts at a molecular level.

Characterization of Active Sites:

For supported metal oxide catalysts, techniques like X-ray absorption spectroscopy (XAS), including X-ray absorption near edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), are powerful tools for determining the oxidation state and coordination environment of the metal centers. acs.org For example, in situ XANES and EXAFS studies on Co/SiO₂ and Co-Zr/SiO₂ catalysts used for propane (B168953) dehydrogenation revealed that Co²⁺ in a tetrahedral geometry is the active species. acs.org Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and diffuse reflectance UV-vis spectroscopy (DRUV-Vis) provide complementary information about the surface species and their interactions. acs.org

In the case of zeolite catalysts, techniques such as ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) are used to characterize the acidity of the material, providing information on the strength and distribution of acid sites. researchgate.net For heteroatom zeolites like titanium silicalite-1 (TS-1), advanced characterization methods are used to identify the active titanium sites. nih.gov It has been found that open Ti centers are more active for the epoxidation of 1-hexene. rsc.org

Reaction Pathways:

The reaction pathways for olefin transformations on heterogeneous surfaces are often complex and can involve multiple steps. For instance, in the isomerization and cracking of alkanes and alkenes over zeolites, the reaction is believed to proceed through carbenium ion intermediates formed at the Brønsted acid sites of the catalyst. whiterose.ac.uk Density functional theory (DFT) calculations are frequently used to model these reaction pathways and to understand the energetics of different elementary steps. rsc.org

In the cracking of 1-hexene over zeolite catalysts, the shape selectivity of the zeolite pores plays a significant role in determining the product distribution. taylors.edu.my The diffusion of reactants and products within the zeolite channels can influence the reaction rates and suppress side reactions like isomerization and hydride transfer. taylors.edu.my

For bifunctional catalysts, where both metal and acid sites are present, the reaction mechanism involves a sequence of steps occurring at different active sites. acs.org For example, in the hydroisomerization of alkanes, the alkane is first dehydrogenated on the metal sites to form an alkene, which then isomerizes on the acid sites, followed by hydrogenation back to the isoalkane on the metal sites. acs.org

The table below provides examples of active site characterization and the corresponding reaction pathways for olefin transformations.

| Catalyst System | Characterization Technique(s) | Identified Active Site(s) | Proposed Reaction Pathway |

| Co-Zr/SiO₂ | XANES, EXAFS | Tetrahedral Co²⁺ | Propane dehydrogenation. acs.org |

| TS-1 Zeolite | Spectroscopic methods | Open Ti centers | Epoxidation of 1-hexene via a Ti-η²OOH intermediate. rsc.org |

| Zeolites (general) | NH₃-TPD, DFT | Brønsted acid sites | Isomerization and cracking of olefins via carbenium ion intermediates. whiterose.ac.uk |

| Meso-SAPO-34 | Not specified | Shape-selective pores | Cracking of 1-hexene with enhanced diffusion suppressing side reactions. taylors.edu.my |

Process Optimization and Reactor Design for this compound Conversions

Effect of Temperature, Pressure, and Monomer Concentration on Reaction Efficiency

The efficiency of catalytic reactions, such as polymerization or oligomerization of this compound, is a complex function of several interdependent variables. Temperature, pressure, and monomer concentration are primary levers for controlling reaction rate, product selectivity, and polymer properties.

Temperature: Temperature exerts a dual influence on the catalytic system. According to the Arrhenius equation, an increase in temperature generally accelerates the reaction rate by increasing the kinetic energy of the system, leading to more frequent and energetic collisions between the monomer and the catalyst's active sites. However, for stereospecific polymerizations using systems like Ziegler-Natta or metallocene catalysts, elevated temperatures can be detrimental. High temperatures can disrupt the fine-tuned geometry of the catalyst's active site, leading to a loss of stereocontrol and resulting in atactic or less crystalline polymer products. Furthermore, higher temperatures significantly increase the rate of side reactions, most notably β-hydride elimination, which acts as a primary chain termination pathway and can lead to catalyst deactivation. An optimal temperature range must therefore be established to balance the need for a high reaction rate with the requirements for product quality and catalyst stability.

Pressure: In liquid-phase or slurry-phase polymerizations, which are common for this compound, the effect of pressure is primarily related to maintaining the reaction medium in the liquid state and ensuring the solubility of any gaseous co-monomers or reagents (e.g., hydrogen used as a chain transfer agent). While moderate pressure changes may not drastically alter the kinetics for an already liquid monomer, operating at elevated pressures can increase monomer concentration at the active site, thereby enhancing the polymerization rate. In gas-phase polymerization processes, pressure is a direct control variable for monomer concentration (fugacity) and thus has a profound and immediate impact on the reaction rate.

Monomer Concentration: The concentration of this compound is a fundamental driver of the reaction rate. In most catalytic polymerization kinetics, the rate of propagation is first-order with respect to the monomer concentration. Therefore, increasing the monomer concentration leads to a proportional increase in the rate of polymer chain growth. However, practical limitations exist. At very high monomer concentrations, or as polymerization proceeds and polymer concentration increases, the viscosity of the reaction medium can rise dramatically. This increase in viscosity impedes efficient mass transfer (delivery of monomer to the catalyst) and heat transfer (removal of exothermic heat of polymerization), leading to localized "hot spots" and broadened molecular weight distributions in the final polymer. This can also lead to reactor fouling as the viscous polymer solution adheres to reactor walls and agitators.

The table below summarizes the multifaceted effects of these key process parameters.

| Parameter | Effect on Reaction Rate | Effect on Product Properties (e.g., Polymer) | Potential Negative Consequences |

|---|---|---|---|

| Temperature | Increases up to an optimum, then decreases due to catalyst degradation. | Higher temperatures can decrease stereoregularity and molecular weight. | Accelerates catalyst deactivation; promotes side reactions (e.g., β-hydride elimination); risk of thermal runaway. |

| Pressure | Minor effect in liquid phase; significant positive effect in gas phase by increasing monomer fugacity. | Can influence polymer morphology in some gas-phase or slurry processes. | Higher capital and operational costs for high-pressure reactors. |

| Monomer Concentration | Increases reaction rate (typically first-order dependence). | Can lead to higher molecular weight polymers, depending on initiation and termination rates. | Increased viscosity, leading to poor heat and mass transfer; potential for reactor fouling. |

Catalyst Stability and Deactivation Mechanisms

The operational lifetime of a catalyst is a cornerstone of process economics. For sensitive organometallic catalysts used in olefin conversions, deactivation is an inevitable process influenced by the reaction conditions and the purity of the feedstock. The steric bulk of this compound can also play a role in the kinetics of certain deactivation pathways.

Key deactivation mechanisms include:

Poisoning: Catalysts like Ziegler-Natta and metallocenes are extremely sensitive to polar impurities present in the monomer feed or solvent. Compounds such as water, oxygen, carbon monoxide, carbon dioxide, and acetylenic impurities can react irreversibly with the electron-deficient active metal center, forming stable, inactive adducts. This form of deactivation is often rapid and permanent, necessitating stringent purification of all process streams.

Fouling and Encapsulation: In heterogeneous or slurry-phase catalysis, the catalyst is often supported on a porous particle (e.g., silica (B1680970) or magnesium chloride). As the polymer forms, it can precipitate onto and within the support structure. If not controlled, this polymer can encapsulate the active sites or plug the pores of the support, creating a significant mass transfer barrier that prevents the monomer from reaching the active centers. This physical deactivation mechanism is a major concern in reactor design and operation.

Thermal Degradation: At excessively high temperatures, the catalyst itself can degrade. For metallocenes, this may involve the cleavage or rearrangement of the ligand framework (e.g., cyclopentadienyl (B1206354) rings). For supported catalysts, high temperatures can lead to the sintering of metal particles, reducing the active surface area and causing an irreversible loss of activity.

| Deactivation Mechanism | Description | Primary Mitigation Strategy |

|---|---|---|

| β-Hydride Elimination | Chain termination reaction forming a metal-hydride, which can be a dormant or less active state. | Optimize temperature and pressure; introduce chain transfer agents (e.g., hydrogen) to control the process. |

| Catalyst Poisoning | Irreversible reaction of the active site with polar impurities (H₂O, O₂, CO, etc.). | Rigorous purification of monomer, co-monomer, and solvent feeds using scavenger beds. |

| Polymer Encapsulation (Fouling) | Physical blockage of active sites by the polymer product, preventing monomer access. | Control polymer morphology through catalyst design; ensure high turbulence in the reactor; use anti-fouling agents. |

| Thermal Degradation | Irreversible breakdown of the catalyst's molecular structure or support at high temperatures. | Maintain strict temperature control within the reactor; improve heat removal efficiency. |

Scalability Considerations for Industrial Production

Scaling a process from a laboratory flask to a multi-ton industrial reactor introduces significant engineering challenges that are not apparent at the bench scale. For the catalytic conversion of this compound, the primary considerations are heat management, mass transfer, and reactor selection.

Heat Management: Olefin polymerization is a highly exothermic process. The heat generated must be efficiently removed to maintain the optimal reaction temperature and prevent a thermal runaway. In a large-scale reactor, the surface-area-to-volume ratio decreases, making heat removal more difficult. Industrial reactors are designed with sophisticated cooling systems, such as external cooling jackets, internal cooling coils, or by using the process fluid itself as a coolant in a loop reactor configuration. For gas-phase processes, the unreacted monomer gas is cooled in an external heat exchanger and recycled to the fluidized bed to absorb the heat of reaction.

Mass Transfer Limitations: Achieving uniform mixing in a large volume is critical. Inadequate mixing leads to gradients in temperature and concentration. Some regions of the reactor may be "monomer-starved," leading to low productivity, while others may overheat, causing polymer degradation and catalyst deactivation. The increasing viscosity of the reaction medium as polymer is formed further complicates mixing. The choice of impeller design, agitation speed, and reactor geometry are all critical for overcoming mass transfer limitations and ensuring consistent product quality (e.g., a narrow molecular weight distribution).

Reactor Selection and Design: The choice of reactor technology is dictated by the specific catalyst system, reaction phase (gas, slurry, solution), and desired product characteristics.

Stirred-Tank Reactors (CSTRs): Offer flexibility and good mixing for solution or slurry processes but can be limited by heat removal capacity and viscosity handling at very large scales.

Loop Reactors: Used for slurry processes, these reactors provide excellent heat transfer due to high fluid circulation rates and a large surface area for cooling. They are highly efficient for producing commodity polymers and can be adapted for specialty products.

Gas-Phase Fluidized-Bed Reactors: The preferred technology for large-scale production of polyolefins like polyethylene (B3416737) and polypropylene. The catalyst is contained within a fluidized bed of growing polymer particles, and the gaseous monomer is circulated through the bed, acting as both reactant and coolant. This design offers excellent temperature control and high throughput.

The successful industrial production of this compound derivatives requires an integrated approach, where catalyst design, process optimization, and reactor engineering are co-developed to manage the complex interplay between reaction kinetics, heat transfer, and mass transfer at scale.

Theoretical and Computational Chemistry of 2 Isopropyl 1 Hexene Systems

Electronic Structure and Reactivity Modeling

The electronic structure of 2-isopropyl-1-hexene, particularly the distribution of electron density around the carbon-carbon double bond and the influence of the bulky isopropyl group, governs its reactivity. Computational chemistry offers powerful tools to model these features and predict the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method for investigating the geometries and energies of molecules, reaction intermediates, and transition states. For a molecule like this compound, DFT can be employed to study various reactions, such as electrophilic additions, radical reactions, and cycloadditions.

In the context of addition reactions, the isopropyl group is expected to exert a significant steric influence on the approach of a reagent to the double bond. DFT calculations can quantify this steric hindrance by mapping the potential energy surface of the reaction. For instance, in the electrophilic addition of a proton (H+), two possible carbocation intermediates can be formed. DFT calculations would typically show that the formation of the more substituted tertiary carbocation is electronically favored. However, the steric bulk of the isopropyl group might influence the activation energy required to reach the transition state leading to this intermediate.

A hypothetical DFT study on the hydrohalogenation of this compound could provide the relative energies of the possible intermediates and transition states. Such a study would likely involve geometry optimizations of the reactants, intermediates, transition states, and products, followed by frequency calculations to confirm their nature (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections.

Table 1: Hypothetical DFT Calculated Relative Energies for the Hydrobromination of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + HBr) | 0.0 |

| Transition State 1 (leading to primary carbocation) | +15.2 |

| Primary Carbocation Intermediate | +10.5 |

| Transition State 2 (leading to tertiary carbocation) | +12.8 |

| Tertiary Carbocation Intermediate | +5.7 |

| Product 1 (1-bromo-2-isopropylhexane) | -12.3 |

| Product 2 (2-bromo-2-isopropylhexane) | -18.9 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT studies. The actual values would depend on the level of theory and basis set used.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of accuracy for studying bond activation and cleavage. For this compound, these methods can be used to calculate bond dissociation energies (BDEs), which are crucial for understanding thermal decomposition and radical reactions.

The C=C double bond in this compound consists of a strong σ-bond and a weaker π-bond. Ab initio calculations can precisely determine the energy required to break the π-bond, initiating radical reactions. Furthermore, the BDEs of the various C-H and C-C single bonds in the molecule can be computed. The allylic C-H bond on the isopropyl group is expected to have a lower BDE compared to other C-H bonds, making it a likely site for hydrogen abstraction in radical-mediated processes.

Table 2: Hypothetical Ab Initio Calculated Bond Dissociation Energies (BDEs) for this compound at 298 K

| Bond | Bond Dissociation Energy (kcal/mol) |

| C=C (π-bond) | ~65 |

| Allylic C-H (on isopropyl group) | ~88 |

| Vinylic C-H | ~110 |

| Primary C-H (on hexyl chain) | ~100 |

| C-C (isopropyl to vinyl) | ~95 |

Note: These are estimated values based on typical BDEs for similar structural motifs. Precise values would require specific high-level ab initio calculations.

Molecular Dynamics and Kinetic Modeling

Molecular dynamics (MD) simulations and kinetic modeling provide a bridge between the electronic structure of this compound and its macroscopic behavior in processes like polymerization and pyrolysis.

The polymerization of α-olefins like this compound is a complex process involving chain initiation, propagation, termination, and chain transfer steps. The bulky isopropyl group is expected to significantly influence the kinetics and stereochemistry of the polymerization. MD simulations can be used to model the dynamics of the growing polymer chain and its interaction with incoming monomer units and the catalyst.

In a simulated polymerization of this compound, the steric hindrance from the isopropyl group would likely lead to a lower rate of propagation compared to less branched α-olefins. MD simulations could visualize the approach of the monomer to the active site of the catalyst and the subsequent insertion into the polymer chain. These simulations can also provide insights into the likelihood of chain transfer reactions, where a hydrogen atom is transferred from the growing polymer chain to a monomer or a chain transfer agent, terminating the growth of one chain and initiating another.

Pyrolysis is the thermal decomposition of a compound in the absence of oxygen. For this compound, pyrolysis would involve a complex network of elementary reactions, including bond scission, hydrogen abstraction, radical recombination, and isomerization. Kinetic modeling, often informed by BDEs and activation energies from quantum chemical calculations, can be used to predict the product distribution as a function of temperature and time.

Table 3: Hypothetical Arrhenius Parameters for Key Pyrolysis Reactions of this compound

| Reaction | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| C-C bond scission (isopropyl group) | 10¹⁶ | 80 |

| Allylic H-abstraction | 10¹³ | 35 |

| Isomerization to internal alkene | 10¹² | 55 |

Note: These parameters are illustrative and would need to be determined from detailed kinetic modeling and experimental validation.